

# 1-(2-Bromophenyl)piperazine molecular weight and chemical formula.

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## Compound of Interest

Compound Name: 1-(2-Bromophenyl)piperazine

Cat. No.: B087059

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## 1-(2-Bromophenyl)piperazine: A Core Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Bromophenyl)piperazine**, a key chemical intermediate in pharmaceutical research and development. This document outlines its fundamental chemical properties, with a focus on its molecular weight and chemical formula, and serves as a foundational resource for laboratory and development applications.

### Core Chemical Identifiers

The fundamental properties of **1-(2-Bromophenyl)piperazine** are summarized below, providing a clear reference for researchers. These identifiers are crucial for accurate documentation, chemical synthesis, and regulatory submissions.

Identifier	Value	Source
Chemical Formula	C10H13BrN2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	241.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	1011-13-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Chemical Structure and Properties

**1-(2-Bromophenyl)piperazine** belongs to the phenylpiperazine class of compounds. Its structure is characterized by a piperazine ring linked to a bromophenyl group at the ortho position. This specific arrangement of atoms is critical to its reactivity and its utility as a precursor in the synthesis of more complex molecules, notably active pharmaceutical ingredients (APIs).

While this document focuses on the core identifiers, it is important to note that **1-(2-Bromophenyl)piperazine** serves as a crucial building block. For instance, it is utilized in the design and synthesis of 5-HT<sub>1A</sub> serotonin receptor antagonists.<sup>[4]</sup> Further research and development often involve this compound in various synthetic protocols, leveraging its chemical properties for the creation of novel therapeutics.

## Future Directions and In-Depth Analysis

Subsequent sections of this technical guide will delve into the experimental protocols where **1-(2-Bromophenyl)piperazine** is a key reactant. Detailed methodologies and the logical workflows of its synthetic applications will be provided. Furthermore, signaling pathways of compounds derived from this precursor will be visually represented to provide a deeper understanding of their pharmacological context.

This introduction serves to establish the fundamental chemical identity of **1-(2-Bromophenyl)piperazine**. The forthcoming, more detailed sections are designed to equip researchers and drug development professionals with the in-depth knowledge required for its effective application in their work.

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## References

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